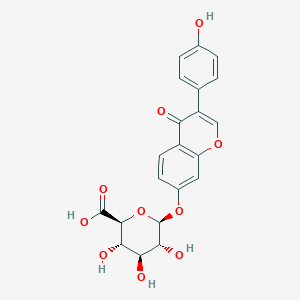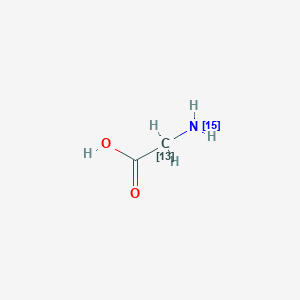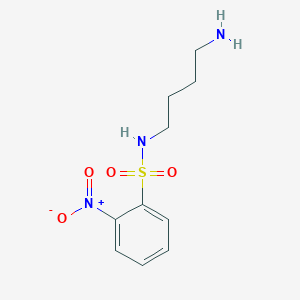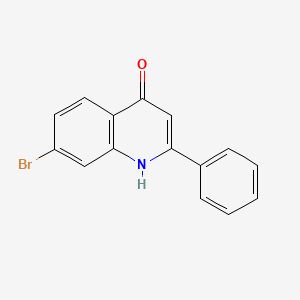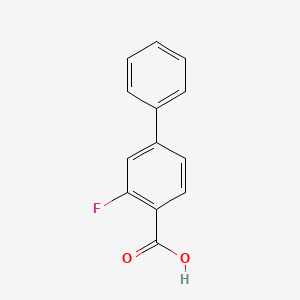
2-氟-4-苯基苯甲酸
描述
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, paper describes the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to benzoic acid derivatives. The synthesis involves a Jacobsen cyclization and modifications to obtain pure target compounds. Similarly, paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, highlighting its versatility in creating various heterocyclic scaffolds. Paper details the synthesis of 2-fluoro-6-iodobenzoic acid through a process involving carboxyl group protection, diazotization, iodosubstitution, and deprotection, which could be relevant for the synthesis of 2-fluoro-4-phenylbenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acid derivatives is crucial for their biological activity and material properties. Paper presents the crystal structure of a compound with a fluorobenzamide moiety, determined by X-ray diffraction. The study of vibrational properties and quantum chemical calculations provides insights into the conformational space of the molecule. Paper describes the trans-cis conformation of a 2-fluorobenzoyl derivative, with intramolecular hydrogen bonding playing a significant role in its structure. These findings can be extrapolated to predict the molecular structure of 2-fluoro-4-phenylbenzoic acid.
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acid derivatives is another area of interest. Paper explores the microwave-assisted cyclocondensation of 1,2-diaminobenzene with fluorobenzoic acid, which could be relevant for the chemical reactions involving 2-fluoro-4-phenylbenzoic acid. The ability to form co-crystals, as discussed in paper , also indicates potential reactivity pathways for such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acid derivatives are influenced by their molecular structure and substituents. Paper synthesizes a fluorine-18 labeled benzothiazole derivative and evaluates its properties as an amyloid imaging agent, demonstrating the importance of fluorine substituents in biological imaging applications. Paper discusses the luminescence properties of lanthanide complexes with 2-fluorobenzoic acid, indicating the potential for such compounds to be used in optical materials.
科学研究应用
Application 1: Polymerase-Directed Synthesis of 2′-Fluoro Modified Nucleic Acids
- Methods of Application : The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Several thermostable DNA polymerases were tested for their ability to incorporate the 2′-fluoro analogs, with four (Pfu (exo − ), Vent (exo − ), Deep Vent (exo − ) and UlTma) found to be able to do so with reasonable efficiency .
- Results or Outcomes : The 2′-fluoro modified DNA showed no base loss or backbone fragmentation when analyzed using MALDI-MS, in contrast to the extensive fragmentation seen with unmodified DNA of the same sequence .
Application 3: Chemical Synthesis
- Summary of the Application : 2-Fluoro-4-phenylbenzoic acid is used as a reagent in the synthesis of various organic compounds .
Application 4: Double Decarboxylative Coupling Reactions
- Summary of the Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Application 5: Acid-Base Studies
- Summary of the Application : The acidity of 2-fluorobenzoic acid has been studied in comparison to 4-fluorobenzoic acid . Despite the presence of intramolecular hydrogen bonding, 2-fluorobenzoic acid is found to be more acidic due to the strong -I effect of fluorine .
Application 6: Synthesis Routes
- Summary of the Application : There are various synthesis routes for 2-Fluoro-4-phenylbenzoic acid, with detailed experiments and outcomes.
安全和危害
The safety information for 2-Fluoro-4-phenylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-fluoro-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXYYOULFLHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464386 | |
| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-phenylbenzoic acid | |
CAS RN |
505082-76-8 | |
| Record name | 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

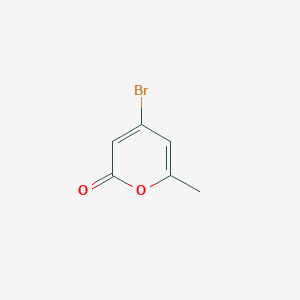
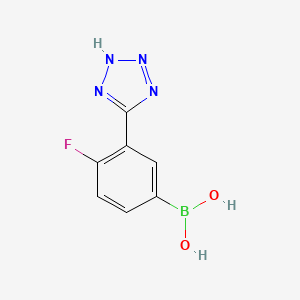
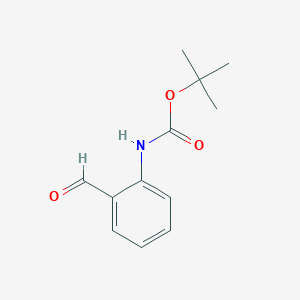
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)
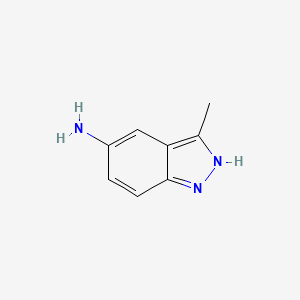
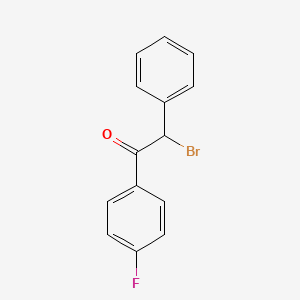
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
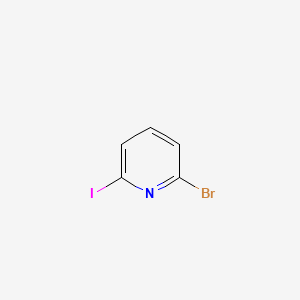
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
